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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for preparing Copy Number

Alteration (CNA) and RNA-sequencing (RNA-seq) data for use with the Multi-omic Pathway

Analysis of Cells (MPAC) R package. MPAC is a computational framework that integrates

multi-omic data to infer pathway activities and identify clinically relevant patient subgroups.[1]

Adherence to the specified input formats is crucial for the successful application of the MPAC
workflow.

Data Presentation: Input Data Summary
MPAC requires two primary data inputs: a gene-level copy number matrix and a gene-level

RNA-seq expression matrix. The following tables summarize the required format and content

for each.

Table 1: Gene-Level Copy Number Alteration (CNA) Data Matrix
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Parameter Description Data Type Example

Rows

Gene identifiers. Hugo

Gene Nomenclature

Committee (HGNC)

symbols are

recommended for

compatibility with

pathway databases.

Character TP53, EGFR, KRAS

Columns

Sample identifiers.

These should be

consistent across both

CNA and RNA-seq

matrices.

Character
TCGA-02-0001,

TCGA-02-0003

Values

Gene-level copy

number scores. MPAC

utilizes the sign of

these scores to

determine the state of

gene alteration.

Numeric -1, 0, 1

Table 2: Gene-Level RNA-seq Expression Data Matrix
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Parameter Description Data Type Example

Rows

Gene identifiers. Must

be consistent with the

CNA matrix (e.g.,

HGNC symbols).

Character TP53, EGFR, KRAS

Columns

Sample identifiers.

Must match the

column names in the

CNA matrix.

Character
TCGA-02-0001,

TCGA-02-0003

Values

Gene expression

values in log10(FPKM

+ 1) format.

Numeric 3.45, 1.23, 0.58

Experimental Protocols
This section details the methodologies for processing raw CNA and RNA-seq data to generate

the MPAC-compatible matrices described above.

Protocol 1: Preparation of Gene-Level CNA Data
This protocol outlines the steps to process raw copy number data, typically from array-based

platforms or next-generation sequencing, into a gene-level matrix of discrete states for MPAC.

1. Data Acquisition and Preprocessing:

Obtain raw CNA data (e.g., from Affymetrix SNP arrays or whole-genome sequencing).

Perform initial quality control and normalization appropriate for the data type.

2. Segmentation:

Utilize a segmentation algorithm, such as Circular Binary Segmentation (CBS), to identify

genomic regions with consistent copy number. This step transforms noisy probe-level data

into segments of constant copy number.

3. Gene-Level Score Calculation:
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Map the segmented copy number values to genes. For each gene, assign the segment

mean value of the segment that encompasses the gene. If a gene overlaps with multiple

segments, a common approach is to take the weighted average of the segment means,

weighted by the length of the overlap.

The resulting value is a continuous gene-level copy number score.

4. Discretization of CNA States for MPAC:

MPAC requires discrete states for CNA data: repressed (-1), normal (0), or activated (1).

This discretization is based on the sign of the gene-level copy number scores:

Activated (1): Positive score (gain or amplification).

Normal (0): Score is exactly 0.

Repressed (-1): Negative score (loss or deletion).

Transform your continuous score matrix into a discrete matrix with values of -1, 0, or 1.

5. Final Matrix Formatting:

Ensure the final matrix has genes as rows (with HGNC symbols as row names) and samples

as columns.

Protocol 2: Preparation of Gene-Level RNA-seq Data
This protocol describes the process of converting raw RNA-seq reads into a log-transformed

FPKM expression matrix suitable for MPAC.

1. Raw Read Quality Control:

Start with raw sequencing reads in FASTQ format.

Perform quality control using tools like FastQC to assess read quality, adapter content, and

other metrics.

2. Read Trimming and Filtering:
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Trim adapter sequences and remove low-quality reads using tools such as Trimmomatic or

Cutadapt.

3. Alignment to a Reference Genome:

Align the processed reads to a reference genome (e.g., hg38) using a splice-aware aligner

like STAR or HISAT2. The output is typically a BAM file.

4. Quantification of Gene Expression:

Quantify the number of reads mapping to each gene using tools like featureCounts or

HTSeq. This will generate a raw read count matrix.

5. Normalization to FPKM:

Normalize the raw read counts to Fragments Per Kilobase of transcript per Million mapped

reads (FPKM). This normalization accounts for differences in both gene length and

sequencing depth.

FPKM Calculation:FPKM = (fragments_mapped_to_gene * 10^9) /

(total_mapped_fragments * gene_length_in_bp)

6. Log Transformation for MPAC:

MPAC specifically requires the RNA-seq data to be in the format of log10(FPKM + 1).

Apply this transformation to your FPKM matrix. The addition of 1 prevents issues with taking

the logarithm of zero.

7. Final Matrix Formatting:

Confirm that the final matrix has genes as rows (with HGNC symbols as row names) and

samples as columns, with column names matching the CNA matrix.

Mandatory Visualization
The following diagrams illustrate the experimental workflows for preparing CNA and RNA-seq

data for MPAC analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Bioconductor - MPAC [bioconductor.posit.co]

To cite this document: BenchChem. [Preparing CNA and RNA-seq Data for MPAC:
Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b586662/docs#preparing-cna-and-rna-seq-data-for-
mpac-application-notes-and-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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